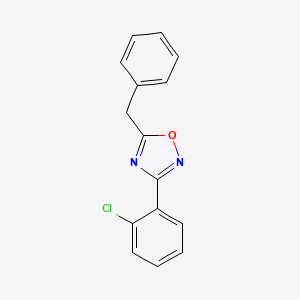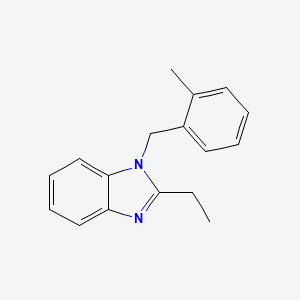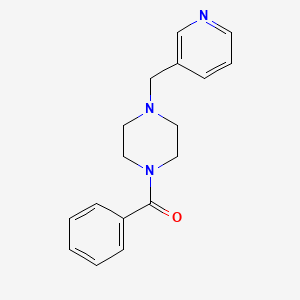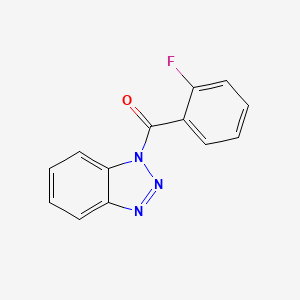
5-benzyl-3-(2-chlorophenyl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-benzyl-3-(2-chlorophenyl)-1,2,4-oxadiazole is a heterocyclic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the oxadiazole family, which is known for its diverse biological activities.
Mecanismo De Acción
The exact mechanism of action of 5-benzyl-3-(2-chlorophenyl)-1,2,4-oxadiazole is not fully understood. However, it is believed to exert its biological activities by interacting with specific targets in the body. For example, it has been reported to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to inhibit the activity of specific enzymes, such as acetylcholinesterase, which is involved in the progression of Alzheimer's disease.
Biochemical and Physiological Effects
5-benzyl-3-(2-chlorophenyl)-1,2,4-oxadiazole has been shown to have several biochemical and physiological effects. It has been reported to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are involved in the inflammatory response. In addition, it has been shown to reduce the levels of oxidative stress markers, such as malondialdehyde (MDA) and nitric oxide (NO), which are involved in the pathogenesis of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 5-benzyl-3-(2-chlorophenyl)-1,2,4-oxadiazole in lab experiments is its diverse biological activities. This makes it a suitable compound for studying the mechanisms of various diseases and developing new therapeutic agents. However, one of the limitations of using this compound is its low solubility in water, which can affect its bioavailability and limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the research on 5-benzyl-3-(2-chlorophenyl)-1,2,4-oxadiazole. One of the areas of interest is the development of new derivatives with improved pharmacological properties. Another area of interest is the investigation of the molecular targets and signaling pathways involved in the biological activities of this compound. In addition, the use of this compound as a potential therapeutic agent for various diseases, such as cancer and Alzheimer's disease, needs to be further explored.
Conclusion
In conclusion, 5-benzyl-3-(2-chlorophenyl)-1,2,4-oxadiazole is a heterocyclic compound that has shown promising results in scientific research for its potential therapeutic applications. Its diverse biological activities, mechanism of action, and biochemical and physiological effects make it a suitable compound for studying the mechanisms of various diseases and developing new therapeutic agents. However, further research is needed to fully understand its molecular targets and signaling pathways and to optimize its pharmacological properties for clinical use.
Métodos De Síntesis
The synthesis of 5-benzyl-3-(2-chlorophenyl)-1,2,4-oxadiazole involves the reaction of 2-chlorobenzohydrazide with benzylidene malononitrile in the presence of a base such as potassium carbonate. The reaction proceeds via a cyclization process to form the oxadiazole ring. The yield of this reaction can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
Aplicaciones Científicas De Investigación
5-benzyl-3-(2-chlorophenyl)-1,2,4-oxadiazole has been extensively studied for its potential therapeutic applications. It has been reported to exhibit a wide range of biological activities, including antimicrobial, antifungal, antitumor, anti-inflammatory, and analgesic properties. In addition, this compound has shown promising results in the treatment of various diseases, such as cancer, Alzheimer's disease, and diabetes.
Propiedades
IUPAC Name |
5-benzyl-3-(2-chlorophenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O/c16-13-9-5-4-8-12(13)15-17-14(19-18-15)10-11-6-2-1-3-7-11/h1-9H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEHFUBMBRJOMPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC(=NO2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Benzyl-3-(2-chlorophenyl)-1,2,4-oxadiazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]amino}-4-oxo-2-butenoic acid](/img/structure/B5695312.png)


![N-isopropyl-4-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5695334.png)
![5-bromo-N-[2-(4-morpholinyl)ethyl]-2-furamide](/img/structure/B5695347.png)
![N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(6-methyl-2-pyridinyl)glycinamide](/img/structure/B5695358.png)
![N-[3-[2-(4-hydroxyphenyl)-2-oxoethyl]-1,3-thiazol-2(3H)-ylidene]acetamide](/img/structure/B5695361.png)




![9-[(4H-1,2,4-triazol-3-ylthio)acetyl]-2,3,4,9-tetrahydro-1H-carbazole](/img/structure/B5695382.png)

